1-[3-(4-Phenoxybenzoyl)piperidin-1-yl]-2-pyrimidin-2-ylsulfanylethanone
Description
1-[3-(4-Phenoxybenzoyl)piperidin-1-yl]-2-pyrimidin-2-ylsulfanylethanone is a complex organic compound that features a piperidine ring, a phenoxybenzoyl group, and a pyrimidinylsulfanyl moiety
Properties
IUPAC Name |
1-[3-(4-phenoxybenzoyl)piperidin-1-yl]-2-pyrimidin-2-ylsulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c28-22(17-31-24-25-13-5-14-26-24)27-15-4-6-19(16-27)23(29)18-9-11-21(12-10-18)30-20-7-2-1-3-8-20/h1-3,5,7-14,19H,4,6,15-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVESCGWFGTXSOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CSC2=NC=CC=N2)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Phenoxybenzoyl)piperidin-1-yl]-2-pyrimidin-2-ylsulfanylethanone typically involves multiple steps, including the formation of the piperidine ring, the introduction of the phenoxybenzoyl group, and the attachment of the pyrimidinylsulfanyl moiety. Common synthetic methods include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Suzuki-Miyaura Coupling: Introduction of the phenoxybenzoyl group using palladium-catalyzed cross-coupling reactions.
Nucleophilic Substitution: Attachment of the pyrimidinylsulfanyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Phenoxybenzoyl)piperidin-1-yl]-2-pyrimidin-2-ylsulfanylethanone can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[3-(4-Phenoxybenzoyl)piperidin-1-yl]-2-pyrimidin-2-ylsulfanylethanone has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigation of its biological activity, including anticancer and antimicrobial properties.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-[3-(4-Phenoxybenzoyl)piperidin-1-yl]-2-pyrimidin-2-ylsulfanylethanone involves its interaction with specific molecular targets and pathways. This compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.
Affecting Signal Transduction Pathways: Influencing cellular signaling pathways to alter cellular responses.
Comparison with Similar Compounds
1-[3-(4-Phenoxybenzoyl)piperidin-1-yl]-2-pyrimidin-2-ylsulfanylethanone can be compared with other similar compounds, such as:
4-Benzoylpiperidine Derivatives: These compounds share the piperidine and benzoyl moieties and are investigated for their pharmacological properties.
Piperidin-4-yl Derivatives: These compounds have similar structural features and are studied for their biological activities.
The uniqueness of this compound lies in its combination of functional groups, which may confer distinct biological activities and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
